molecular formula C22H24N2O4S2 B12203137 2-(4-Methoxyphenyl)-3-[2-[2-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one CAS No. 91122-52-0

2-(4-Methoxyphenyl)-3-[2-[2-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one

Cat. No.: B12203137
CAS No.: 91122-52-0
M. Wt: 444.6 g/mol
InChI Key: MEIHFWBAEBWTRG-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-[2-[2-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes two thiazolidinone rings and two methoxyphenyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3-[2-[2-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzaldehyde with thiourea to form the thiazolidinone ring. This intermediate is then reacted with ethyl bromoacetate to introduce the ethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3-[2-[2-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(4-Methoxyphenyl)-3-[2-[2-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Studies have explored its potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-3-[2-[2-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. It may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in the inflammatory response, leading to reduced inflammation . Additionally, its antifungal activity may be due to its ability to disrupt cell membrane integrity and induce oxidative stress in fungal cells .

Properties

CAS No.

91122-52-0

Molecular Formula

C22H24N2O4S2

Molecular Weight

444.6 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-[2-[2-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H24N2O4S2/c1-27-17-7-3-15(4-8-17)21-23(19(25)13-29-21)11-12-24-20(26)14-30-22(24)16-5-9-18(28-2)10-6-16/h3-10,21-22H,11-14H2,1-2H3

InChI Key

MEIHFWBAEBWTRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2N(C(=O)CS2)CCN3C(SCC3=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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